Tan-931

Description

Discovery and Initial Characterization

TAN-931 was discovered during screening efforts for novel bioactive compounds from microbial sources. It was initially isolated from the culture filtrate of Penicillium funiculosum strain No. 8974, a fungus isolated from soil nih.govfoodstandards.gov.autargetmol.comjst.go.jp. The initial studies focused on the taxonomy of the producing organism, the fermentation process for obtaining the compound, its isolation, and preliminary characterization jst.go.jp.

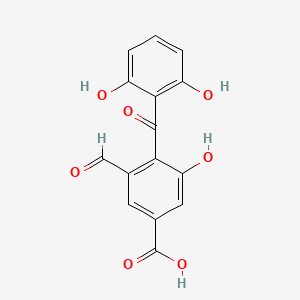

The chemical structure of this compound was subsequently elucidated through a combination of chemical reactions and spectral analyses, including 2D NMR experiments nih.gov. It was determined to be 4-(2,6-dihydroxybenzoyl)-3-formyl-5-hydroxybenzoic acid nih.govmycocentral.eumedkoo.com. This structure classifies this compound as a polyketide, a class of natural products synthesized through the polymerization of acetyl and propionyl subunits ekb.eg.

Key physico-chemical properties determined during the initial characterization include its molecular formula, C₁₅H₁₀O₇, and a molecular weight of 302.23 g/mol mycocentral.eumedkoo.com.

The initial characterization also involved preliminary assessments of its biological activities jst.go.jp.

Significance as a Bioactive Metabolite

This compound has demonstrated significance as a bioactive metabolite primarily due to its inhibitory effects on specific enzymes and its antiviral properties.

One of the key findings regarding this compound is its identification as a novel nonsteroidal aromatase inhibitor nih.govtargetmol.com. Aromatase is an enzyme crucial in the biosynthesis of estrogens, making its inhibitors of interest in the treatment of hormone-dependent conditions. Research findings indicated that specific functional groups within the this compound structure, namely the 3-formyl and 2'- and/or 6'-hydroxyl groups, play an important role in its inhibitory activity nih.gov. Chemical modifications of this compound led to the synthesis of derivatives, with one compound, 4-(2,6-dihydroxybenzoyl)-3-formyl-5-methoxy-N,N-dimethyl-benzamide, showing greater effectiveness than this compound when administered orally in studies nih.gov.

Beyond its role as an aromatase inhibitor, this compound has also been reported to possess antiviral activity. Studies have shown that this compound, isolated from the acid-tolerant fungus Penicillium purpurogenum JS03-21, exhibits significant antiviral activity against influenza virus A/Puerto Rico/8/34 (H1N1) ekb.egresearchgate.netmdpi.com. Its IC₅₀ value against H1N1 was reported as 58.6 µM ekb.egresearchgate.netmdpi.com. This highlights its potential as a lead compound for the development of antiviral agents.

The production of this compound by different Penicillium species, including P. funiculosum and P. purpurogenum, underscores the potential of these fungi as sources of structurally diverse and biologically active polyketides nih.govfoodstandards.gov.autargetmol.comjst.go.jpekb.egresearchgate.netmdpi.com. The multifaceted bioactivity observed for this compound, particularly its aromatase inhibitory and antiviral properties, positions it as a notable example of a bioactive metabolite with potential relevance in pharmaceutical research.

Table 1: Key Characteristics of this compound

| Property | Value | Source Organism(s) |

| Molecular Formula | C₁₅H₁₀O₇ | Penicillium funiculosum, Penicillium purpurogenum nih.govfoodstandards.gov.autargetmol.comjst.go.jpekb.egresearchgate.netmdpi.com |

| Molecular Weight | 302.23 g/mol | |

| Chemical Name | 4-(2,6-dihydroxybenzoyl)-3-formyl-5-hydroxybenzoic acid | nih.govmycocentral.eumedkoo.com |

| PubChem CID | 27137814 | |

| Initial Bioactivity | Aromatase inhibitor, Antiviral (H1N1) | nih.govtargetmol.comekb.egresearchgate.netmdpi.com |

Table 2: Antiviral Activity of this compound against Influenza A (H1N1)

| Compound | Target Virus | IC₅₀ (µM) | Reference |

| This compound | Influenza A/Puerto Rico/8/34 (H1N1) | 58.6 | ekb.egresearchgate.netmdpi.com |

Structure

3D Structure

Properties

CAS No. |

127448-92-4 |

|---|---|

Molecular Formula |

C15H10O7 |

Molecular Weight |

302.23 g/mol |

IUPAC Name |

4-(2,6-dihydroxybenzoyl)-3-formyl-5-hydroxybenzoic acid |

InChI |

InChI=1S/C15H10O7/c16-6-8-4-7(15(21)22)5-11(19)12(8)14(20)13-9(17)2-1-3-10(13)18/h1-6,17-19H,(H,21,22) |

InChI Key |

INVAPAXTQZQLGN-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)O)C(=O)C2=C(C=C(C=C2O)C(=O)O)C=O)O |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C(=O)C2=C(C=C(C=C2O)C(=O)O)C=O)O |

Appearance |

Solid powder |

Other CAS No. |

127448-92-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-(2,6-dihydroxybenzoyl)-3-formyl-5-hydroxybenzoic acid TAN 931 TAN-931 |

Origin of Product |

United States |

Microbial Origin and Cultivation Methodologies

Producer Strain Identification and Taxonomy

Tan-931 has been identified as a secondary metabolite produced by specific fungal strains, notably within the Penicillium genus.

Penicillium funiculosum No. 8974

One of the key producer strains of this compound is Penicillium funiculosum strain No. 8974. This strain was identified from a soil isolate. nih.govjst.go.jp Research has focused on the taxonomy, fermentation, isolation, characterization, and biological activities of this compound from this particular strain. nih.govjst.go.jp

Penicillium purpurogenum JS03-21

Another significant producer of this compound is the acid-tolerant fungus Penicillium purpurogenum strain JS03-21. researchgate.netnih.govmdpi.com This strain was isolated from regional red soil by the Lujiang River in Yunnan, China. mdpi.com Studies on P. purpurogenum JS03-21 have led to the isolation of this compound along with other compounds. researchgate.netnih.govebi.ac.uk

Other Penicillium Species in Related Research Contexts

While P. funiculosum No. 8974 and P. purpurogenum JS03-21 are established producers of this compound, other Penicillium species are relevant in the broader context of natural product discovery and fungal metabolism. The genus Penicillium is a prolific source of diverse secondary metabolites, including polyketides, which are structurally related to this compound. researchgate.netekb.eg Research on other Penicillium species, such as Penicillium chrysogenum, Penicillium sclerotiorum, and marine-derived Penicillium species, highlights the potential for discovering similar or related compounds and exploring various bioproduction strategies. researchgate.netresearchgate.netnih.govresearchgate.net Some Penicillium species are also studied for enzyme production, such as cellulase (B1617823) from Penicillium funiculosum. foodstandards.gov.aufoodstandards.gov.au Taxonomic studies sometimes clarify the relationships between different Penicillium species and their metabolite profiles, as seen in the case of the Talaromyces purpurogenus complex which includes strains previously identified as Penicillium purpurogenum. nih.govplos.org

Fermentation and Bioproduction Approaches

The production of this compound relies on the controlled cultivation of the producer fungal strains through fermentation.

Laboratory Fermentation Conditions

Laboratory-scale fermentation is crucial for obtaining this compound. For Penicillium funiculosum No. 8974, this compound was isolated from the culture filtrate of the fermentation broth. nih.govjst.go.jp In the case of Penicillium purpurogenum JS03-21, this compound was isolated from the ethyl acetate (B1210297) extract of the fermentation broth. researchgate.netnih.govebi.ac.uk Specific details regarding the optimal media composition, temperature, pH, aeration, and incubation time for maximizing this compound production by these strains are typically optimized during the research and isolation phases. While general fermentation principles for fungi involve providing suitable carbon and nitrogen sources, minerals, and growth factors in an aqueous medium under controlled environmental conditions, the precise parameters for optimal this compound yield would be strain-specific and determined experimentally.

Isolation and Purification Techniques for this compound

The isolation and purification of this compound from fungal cultures involve several steps aimed at separating the target compound from the complex mixture of metabolites produced by the microorganism and the components of the fermentation medium epo.orgnih.gov. A common initial step in the isolation of fungal secondary metabolites is solvent extraction from the culture broth or mycelium researchgate.netmdpi.comekb.eg. For instance, this compound has been isolated from the ethyl acetate extract of Penicillium purpurogenum JS03-21 researchgate.netmdpi.comekb.eg.

Following the initial extraction, various chromatographic techniques are typically employed for the purification of this compound nih.govmdpi.com. These techniques separate compounds based on their different physical and chemical properties, such as polarity, size, or charge nih.govmdpi.com. While the specific detailed purification scheme for this compound is not fully elaborated in the provided information, conventional separation and purification methods for microbial metabolites can be appropriately employed epo.org. General purification strategies for natural products from microbial sources often involve a combination of techniques such as column chromatography, including adsorption chromatography, partition chromatography, and size exclusion chromatography, as well as potentially preparative high-performance liquid chromatography (HPLC) to achieve high purity nih.govmdpi.com. The selection of specific methods depends on the chemical properties of this compound and the nature of the impurities present in the crude extract. Research findings often detail the specific chromatographic supports and solvent systems used to achieve effective separation and purification of bioactive compounds from microbial sources mdpi.com.

| Producing Organism | Origin/Type | Extraction Method |

| Penicillium funiculosum No. 8974 | Soil isolate researchgate.net | Culture filtrate researchgate.net |

| Penicillium purpurogenum JS03-21 | Acid-tolerant fungus researchgate.netmdpi.comekb.eg | Ethyl acetate extract researchgate.netmdpi.comekb.eg |

Note: This table is based on data extracted from the text.

Structural Elucidation and Advanced Chemical Characterization

Application of Spectroscopic Techniques for Structure Determination

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), were crucial in determining the planar structure of Tan-931 nih.govepo.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) was utilized to determine the exact molecular weight and elemental composition of this compound thieme-connect.comnih.gov. The monoisotopic mass of this compound is 302.04265265 Da mycocentral.eu. HRMS provides a highly accurate mass measurement, which is essential for confirming the molecular formula (C₁₅H₁₀O₇) and ruling out other potential structures with similar nominal masses mycocentral.eunih.gov.

X-ray Crystallography (if applicable to related compounds aiding elucidation)

While direct X-ray crystallography data for this compound was not found in the search results, X-ray crystallography is a powerful technique for unambiguously determining the three-dimensional structure of crystalline compounds, including the precise positions of atoms and bond lengths and angles diva-portal.orgresearchgate.net. In some cases, the structure of a related compound or a derivative can be determined by X-ray crystallography, which can then aid in confirming the structure of the target molecule diva-portal.orgresearchgate.net. The search results mention X-ray diffraction in the context of mineral analysis and protein nanocrystallography, illustrating the technique's application in structural analysis rruff.infocore.ac.ukresearchgate.netresearchgate.netnih.gov.

Determination of Absolute and Relative Stereochemistry

The provided information primarily focuses on the planar structure of this compound. The chemical structure, 4-(2,6-dihydroxybenzoyl)-3-formyl-5-hydroxybenzoic acid, does not inherently contain chiral centers or elements of atropisomerism in its depicted form, suggesting that the determination of absolute and relative stereochemistry might not be applicable in the traditional sense for this specific molecule medkoo.com. However, for compounds where stereochemistry is relevant, techniques such as chiral HPLC, Mosher's method, and Electronic Circular Dichroism (ECD) calculations are commonly employed rsc.orgnih.govmdpi.comfrontiersin.org.

Chemical Derivatization for Structural Confirmation

Chemical derivatization involves modifying a compound to produce a new substance with properties that are easier to analyze or that can confirm specific functional groups or structural features nih.govdiva-portal.orgresearchgate.netacs.orgnih.gov. For this compound, chemical reactions were used in conjunction with spectral analyses to determine its structure nih.gov. The preparation of several derivatives of this compound was reported, and these modifications provided insights into the importance of specific functional groups, such as the 3-formyl and hydroxyl groups, for its biological activity nih.gov. This process of creating and analyzing derivatives can serve as a method for confirming the proposed structure of the original compound researchgate.net.

Biosynthesis and Precursor Studies

Enzymatic Machinery Involved in Biosynthesis

The enzymatic machinery responsible for the biosynthesis of natural products, including polyketides, typically involves a suite of specialized enzymes. In the case of polyketide biosynthesis, key enzymes include polyketide synthases (PKSs), which are often large, multi-domain proteins or complexes that catalyze the iterative condensation and modification of extender units. encyclopedia.puboup.comacs.org Other enzymes, such as reductases, dehydratases, cyclases, and tailoring enzymes (e.g., methyltransferases, oxygenases, glycosyltransferases), can further modify the polyketide backbone to yield the final complex structure. mdpi.comingentaconnect.com While these types of enzymes are generally involved in fungal secondary metabolism, the specific enzymes catalyzing the formation of Tan-931 have not been identified or described in the provided search results.

Chemical Synthesis and Analog Design

Total Synthesis Strategies for TAN-931

Based on the available information, this compound is primarily obtained through fermentation processes involving the microorganism Penicillium funiculosum No. 8974. nih.govnih.gov Detailed total synthesis strategies for constructing the complex molecular architecture of this compound from simpler precursors were not described in the consulted literature. Research efforts have focused more on the isolation, structure elucidation, and subsequent chemical modification of the naturally occurring compound. nih.govnih.gov

Preparation of Synthetic Analogues and Derivatives

The investigation into the structure-activity relationships of this compound has involved the preparation of several synthetic analogues and derivatives through chemical modification. nih.govnih.gov These studies aimed to identify key functional groups responsible for its inhibitory activity and to develop compounds with potentially improved properties.

Research findings indicated that the 3-formyl group and the hydroxyl groups at the 2' and/or 6' positions of the benzoyl moiety play significant roles in the inhibitory activity of this compound. nih.gov Chemical modifications targeting these positions have been explored.

Among the derivatives synthesized, 4-(2,6-dihydroxybenzoyl)-3-formyl-5-methoxy-N,N-dimethylbenzamide was found to exhibit greater effectiveness when administered orally compared to the parent compound, this compound. nih.gov This suggests that modifications to the hydroxyl group at the 5-position of the benzoic acid core and the introduction of a dimethylamide group can influence the pharmacological profile, particularly oral bioavailability or metabolic stability.

The preparation of these derivatives allows for a systematic evaluation of how specific structural changes impact biological activity, contributing to the understanding of the pharmacophore of this compound. While specific synthetic routes for each derivative were not extensively detailed, the general approach involves targeted chemical transformations of the this compound scaffold or related intermediates.

Key Structural Features and Relative Oral Effectiveness

| Compound | Key Structural Modifications (relative to this compound) | Relative Oral Effectiveness |

| This compound (4-(2,6-dihydroxybenzoyl)-3-formyl-5-hydroxybenzoic acid) | N/A | Baseline |

| 4-(2,6-dihydroxybenzoyl)-3-formyl-5-methoxy-N,N-dimethylbenzamide | 5-hydroxyl group methylated, Carboxyl group converted to N,N-dimethylamide | More effective |

This table summarizes the structural differences and the reported relative oral effectiveness of this compound and a specifically mentioned synthetic derivative. nih.gov

Detailed Research Findings on Derivative Activity

Detailed research findings have shown that modifications to the core structure of this compound can lead to altered biological activity. For instance, the derivative 4-(2,6-dihydroxybenzoyl)-3-formyl-5-methoxy-N,N-dimethylbenzamide demonstrated improved oral efficacy in studies. nih.gov This highlights the importance of the functional groups at the 5-position of the benzoic acid ring and the nature of the acidic moiety (carboxylic acid vs. dimethylamide) for the in vivo performance of this compound analogues. The specific chemical transformations involved in preparing this derivative, while not fully elaborated in the search results, would typically involve methylation of the 5-hydroxyl group and amidation of the carboxylic acid function.

Further research findings indicated that the presence of the 3-formyl group and the hydroxyl groups at the 2' and/or 6' positions are crucial for the inhibitory activity. nih.gov Modifications or removal of these groups would likely result in a significant reduction or complete loss of activity. This underscores the importance of these specific functionalities in the interaction of this compound and its active analogues with their biological target, aromatase.

Biological Activities and Preclinical Investigations

Aromatase Inhibitory Activity

The primary biological activity associated with Tan-931 is its ability to inhibit aromatase, a key enzyme in estrogen biosynthesis.

In vitro Inhibition Kinetics against Aromatase Enzymes

In laboratory settings, this compound has demonstrated inhibitory effects on aromatase enzymes from different species. The compound was tested against both human placental aromatase and rat ovarian aromatase. The half-maximal inhibitory concentration (IC50) values were determined to be 17.2 μM for human placental aromatase and 162 μM for rat ovarian aromatase, indicating a more potent inhibition of the human enzyme. nih.gov

| Enzyme Source | IC50 Value (μM) |

| Human Placental Aromatase | 17.2 |

| Rat Ovarian Aromatase | 162 |

Uncompetitive Inhibition Mechanism with Substrate

Kinetic studies have elucidated the mechanism by which this compound inhibits aromatase. The inhibition of human placental aromatase by this compound was found to be uncompetitive with respect to the conversion of androstenedione (B190577). nih.gov This indicates that this compound binds to the enzyme-substrate complex. The inhibition constant (Ki) for this interaction was determined to be 40 μM. nih.gov

Evaluation in Non-Human Preclinical Models for Aromatase Modulation

The in vivo effects of this compound on aromatase modulation were investigated in a preclinical rat model. nih.gov In this study, 20-day-old female Sprague-Dawley rats were treated with gonadotropin to stimulate ovarian function. nih.gov Subsequent administration of this compound resulted in a dose-dependent reduction in plasma estradiol-17β levels, as well as decreased weights of both the ovaries and uterus. nih.gov

Non-binding to Estrogen Receptors in Cellular Assays

To assess its specificity, this compound was evaluated for its ability to bind to estrogen receptors. Cellular assays utilizing the human breast cancer cell line MCF-7 demonstrated that this compound does not exhibit specific binding to the estrogen receptor. nih.gov

Antiviral Activity

In addition to its effects on aromatase, this compound has been screened for potential antiviral properties.

Efficacy against Influenza A Virus (H1N1) in In vitro Models

This compound has shown activity against the Influenza A virus subtype H1N1 in in vitro models. Specifically, it was found to be active against the A/Puerto Rico/8/34 (H1N1) strain with an IC50 value of 58.6 µM.

| Virus Strain | IC50 Value (μM) |

| Influenza A/Puerto Rico/8/34 (H1N1) | 58.6 |

Broad-Spectrum Antiviral Potential (e.g., against other viral families if implied by producing organisms)

While direct studies on the antiviral activity of this compound are not presently available in scientific literature, the potential for broad-spectrum antiviral activity is implied by the metabolic capabilities of its producing organism, Penicillium funiculosum, and related fungi within the Penicillium genus. The genus Penicillium is a well-documented source of a diverse array of bioactive secondary metabolites, some of which have demonstrated significant antiviral properties against a range of viral families.

Research into Penicillium funiculosum has revealed its capacity to produce substances with notable antiviral effects. A substance identified as helenine, isolated from broth cultures of P. funiculosum, has demonstrated a protective effect in animal models against several unrelated viruses, including swine influenza virus and Columbia SK encephalomyelitis virus. nih.gov The proposed mechanism for this antiviral action is the induction of interferon, a key component of the innate immune response to viral infections. nih.govrupress.org This suggests that the producing organism of this compound possesses the genetic and biochemical pathways to synthesize molecules that can counteract viral infections.

Furthermore, investigations into other species within the Penicillium genus have yielded compounds with proven broad-spectrum antiviral activities. For instance, a marine-derived species, Penicillium sp. IMB17-046, produces several compounds that inhibit a variety of viruses. mdpi.comresearchgate.net These findings highlight the potential of the Penicillium genus as a source for novel antiviral agents and support the possibility that other compounds, such as this compound, produced by related species, may also possess antiviral capabilities.

A summary of notable antiviral compounds isolated from Penicillium species is presented in the table below, illustrating the broad-spectrum potential within this fungal genus.

| Compound Name | Producing Organism | Virus(es) Inhibited | Reference(s) |

| Helenine | Penicillium funiculosum | Swine Influenza Virus, Columbia SK Encephalomyelitis Virus | nih.govnih.gov |

| Trypilepyrazinol | Penicillium sp. IMB17-046 | Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV) | mdpi.comresearchgate.net |

| (+)-Neocitreoviridin | Penicillium sp. IMB17-046 | Influenza A Virus (IAV) | mdpi.comnih.gov |

| 3β-hydroxyergosta-8,14,24(28)-trien-7-one | Penicillium sp. IMB17-046 | Human Immunodeficiency Virus (HIV), Influenza A Virus (IAV) | mdpi.comresearchgate.net |

Molecular Mechanism of Action and Target Identification

Detailed Aromatase Binding Interactions

Tan-931 has been demonstrated to inhibit the activity of aromatase, an enzyme belonging to the cytochrome P450 family (CYP19A1) responsible for converting androgens into estrogens. mycocentral.euwikipedia.orgnih.govsuprabank.orgontosight.aiidrblab.net This inhibition is of significant interest due to the role of estrogen in various physiological processes and diseases, particularly hormone-dependent cancers.

Studies have quantified the potency of this compound's inhibitory effect on aromatase from different sources. It inhibited human placental aromatase activity with an IC50 value of 17.2 µM and rat ovarian aromatase activity with an IC50 value of 162 µM. mycocentral.euwikipedia.orgsuprabank.orgunito.it The mechanism of inhibition against human placental aromatase was found to be uncompetitive with respect to the substrate androstenedione (B190577), exhibiting a Ki value of 40 µM. mycocentral.euwikipedia.orgsuprabank.orgunito.it

The following table summarizes the in vitro aromatase inhibitory activity of this compound:

| Source of Aromatase | IC50 (µM) | Ki (µM) (vs. Androstenedione) | Inhibition Type |

| Human Placenta | 17.2 | 40 | Uncompetitive |

| Rat Ovary | 162 | Not Reported | Not Reported |

In vivo studies in 20-day-old female Sprague-Dawley rats treated with gonadotropin showed that subcutaneous administration of this compound at doses of 25, 50, and 100 mg/kg resulted in a dose-dependent reduction in plasma estradiol-17 beta levels and the weight of ovaries and uterus. mycocentral.euwikipedia.orgsuprabank.orgunito.it This indicated that this compound's inhibitory activity translated to a reduction in estrogen levels in a living system. The in vivo inhibitory activity of this compound was reported to be more potent than that of 4-hydroxyandrostenedione. mycocentral.euwikipedia.orgsuprabank.orgunito.it Furthermore, specific binding of this compound to the estrogen receptor from a human breast cancer cell line (MCF-7) was not detected, suggesting its mechanism is primarily through enzyme inhibition rather than receptor modulation. mycocentral.euwikipedia.orgunito.it

Based on the available search results, detailed findings from computational docking and molecular dynamics simulations specifically investigating the binding interactions of this compound with the aromatase enzyme were not found. While these computational methods are commonly used to elucidate the binding modes and affinities of enzyme inhibitors idrblab.netherbapolonica.plwikipedia.orgfishersci.caontosight.ai, specific data pertaining to this compound from the provided sources is not available.

Information specifically identifying the key amino acid residues within the aromatase active site that are critical for the binding and inhibitory activity of this compound was not detailed in the provided search results. Research on other aromatase inhibitors has identified various polar, aromatic, and non-polar residues important for interaction herbapolonica.pl, but the specific interactions of this compound with these or other residues have not been described in the retrieved literature.

Structure Activity Relationship Sar Studies of Tan 931 and Its Derivatives

Identification of Pharmacophoric Groups Critical for Aromatase Inhibition (e.g., 3-formyl, 2'- and/or 6'-hydroxyl groups)

Research into TAN-931 and its derivatives has highlighted specific functional groups that are essential for its aromatase inhibitory activity. Studies involving chemical modifications of this compound revealed that the presence of the 3-formyl group and the hydroxyl groups at the 2' and/or 6' positions on the benzoyl ring play an important role in its inhibitory activity. researchgate.netnih.gov These groups are considered key pharmacophoric features responsible for the interaction with the aromatase enzyme.

Several derivatives of this compound have been synthesized to explore the contribution of different parts of the molecule to its activity. For instance, one synthesized compound, 4-(2,6-dihydroxybenzoyl)-3-formyl-5-methoxy-N,N-dimethyl-benzamide, was found to be more effective than this compound when administered orally, suggesting that modifications at the 5-hydroxybenzoic acid portion can influence efficacy and potentially pharmacokinetic properties. researchgate.netnih.gov

Correlation between Structural Features and Antiviral Efficacy

While this compound is primarily known for its aromatase inhibitory activity, some research broadly explores the antiviral potential of natural products and synthesized compounds with various structural features. General SAR studies on antiviral agents indicate that specific structural motifs and functional groups are critical for activity against different viruses. d-nb.infocardiff.ac.ukresearchgate.net For example, studies on nitrobenzoxadiazole derivatives have identified specific substitutions that enhance antiviral activity against influenza A virus. nih.gov Similarly, research on other compound classes, such as rutaecarpine (B1680285) derivatives, has correlated specific structural changes with anti-tobacco mosaic virus activity. researchgate.net

However, specific detailed research findings directly correlating the structural features of this compound or its derivatives with antiviral efficacy are limited in the provided search results. The primary focus of the available literature on this compound's biological activity is its role as an aromatase inhibitor.

Rational Design Principles for Enhanced Bioactivity

Rational design principles for enhancing the bioactivity of compounds like this compound are guided by SAR data and an understanding of the target enzyme (aromatase) or potential antiviral targets. Based on the identified critical pharmacophoric groups for aromatase inhibition (3-formyl, 2'- and/or 6'-hydroxyls), rational design strategies would involve maintaining or optimizing the presentation and interaction of these groups with the enzyme's active site. researchgate.netnih.gov

Modifications could be aimed at improving binding affinity, enhancing selectivity for aromatase over other enzymes, improving metabolic stability, or altering pharmacokinetic properties such as absorption and bioavailability. For instance, the observation that a specific derivative showed improved oral efficacy suggests that modifying the benzoic acid portion could be a strategy for developing orally active inhibitors. researchgate.netnih.gov

Rational design in medicinal chemistry often involves iterative cycles of synthesis, biological evaluation, and structural analysis to refine the understanding of SAR and guide the design of more potent and selective analogs. cardiff.ac.uk Computational methods, such as molecular docking and pharmacophore modeling, can also be employed to predict how structural modifications might affect binding to the target and to guide the design of novel derivatives with enhanced bioactivity. researchgate.netd-nb.info

Comparative Analysis and Chemical Ecology

Comparison of Biological Activities with Other Microbial Aromatase Inhibitors

TAN-931 is characterized as a novel nonsteroidal aromatase inhibitor. nih.govtargetmol.com Aromatase is an enzyme crucial for the biosynthesis of estrogens, and its inhibition is a strategy used in treating conditions like breast cancer. ebi.ac.ukbreastcancernow.org

Research has demonstrated this compound's ability to inhibit aromatase activity in both human placental and rat ovarian tissues. nih.govjst.go.jp The half-maximal inhibitory concentration (IC50) values were reported as 17.2 µM for human placental aromatase and 162 µM for rat ovarian aromatase. nih.govjst.go.jp The inhibition of human placental aromatase by this compound was found to be uncompetitive with respect to androstenedione (B190577) conversion, with a Ki value of 40 µM. nih.govjst.go.jp

In comparative studies, this compound exhibited more potent in vivo inhibitory activity than 4-hydroxyandrostenedione, another compound with aromatase inhibitory properties. nih.govjst.go.jp Unlike aminoglutethimide, a known aromatase inhibitor, administration of this compound to rats did not induce adrenal hypertrophy, suggesting a potentially different side effect profile. nih.govjst.go.jp Furthermore, specific binding of this compound to the estrogen receptor in human breast cancer cells (MCF-7) was not detected. nih.govjst.go.jp

Microbial sources have yielded various compounds with aromatase inhibitory activity. While a comprehensive direct comparison of this compound against a wide range of microbial aromatase inhibitors is not extensively detailed in the provided information, its characterization as a potent nonsteroidal inhibitor from Penicillium funiculosum highlights the diversity of such compounds produced by fungi. nih.govtargetmol.comjst.go.jp Other natural products, including those from plants and fungi, have also been investigated for their aromatase inhibitory potential. nih.govwikipedia.org

Data on the comparative inhibitory activity of this compound:

| Compound | Source | Target Aromatase | IC50 (µM) | Ki (µM) | In vivo Potency (vs. 4-hydroxyandrostenedione) | Adrenal Hypertrophy | Estrogen Receptor Binding |

| This compound | Penicillium funiculosum | Human Placental | 17.2 | 40 | More potent | Not induced | Not detected |

| This compound | Penicillium funiculosum | Rat Ovarian | 162 | - | - | - | - |

| 4-hydroxyandrostenedione | - | - | - | - | Less potent | - | - |

| Aminoglutethimide | - | - | - | - | - | Induced | - |

Contextualization within the Antiviral Natural Product Landscape from Fungi

Beyond its aromatase inhibitory activity, this compound has also demonstrated antiviral properties. It was isolated from the acid-tolerant fungus Penicillium purpurogenum JS03-21 and showed significant antiviral activity against the H1N1 influenza virus. mdpi.comnih.govekb.egresearchgate.netnih.gov The IC50 value against H1N1 was reported as 58.6 µM. mdpi.comnih.govekb.egresearchgate.netnih.gov

Fungi are a rich source of diverse bioactive compounds, including those with antiviral activities. frontiersin.orgsocibiotech.comnih.govmdpi.commdpi.com These natural products encompass various chemical classes, such as polysaccharides, proteins, terpenoids, polyketides, and alkaloids. frontiersin.orgsocibiotech.comnih.govmdpi.com Fungal antiviral compounds can act through different mechanisms, including inhibiting viral replication, blocking viral entry, or interfering with viral enzymes like proteases. socibiotech.com

Examples of antiviral compounds from fungi include polysaccharides like glucan and lentinan, which have shown activity against various viruses. frontiersin.org Other fungal metabolites, such as purpurquinone B and C and purpurester A, also isolated from Penicillium purpurogenum JS03-21, have demonstrated antiviral activity against H1N1, similar to this compound. mdpi.comnih.govekb.egresearchgate.netnih.gov Their IC50 values against H1N1 were 61.3 µM, 64.0 µM, and 85.3 µM, respectively. mdpi.comnih.govekb.egresearchgate.netnih.gov Spirostaphylotrichin X from Cochliobolus lunatus is another example of a fungal polyketide with potent inhibitory activity against various influenza virus strains. mdpi.com

This compound, as a polyketide with anti-influenza activity isolated from a Penicillium species, fits within the broader landscape of antiviral natural products derived from fungi. ekb.egnih.gov The Penicillium genus, in particular, is known to produce a wide array of bioactive polyketides with various activities, including antiviral effects. ekb.eg

Comparative Antiviral Activity against H1N1:

| Compound | Source | IC50 (µM) |

| This compound | Penicillium purpurogenum | 58.6 |

| Purpurquinone B | Penicillium purpurogenum | 61.3 |

| Purpurquinone C | Penicillium purpurogenum | 64.0 |

| Purpurester A | Penicillium purpurogenum | 85.3 |

| Ribavirin | - | 100.8 |

Ecological Role and Significance of this compound Production in Fungal Metabolism

The production of secondary metabolites like this compound by fungi is intricately linked to their ecological roles and metabolic processes. Fungal metabolism involves both primary processes essential for growth and maintenance, and secondary processes that produce a diverse range of compounds not strictly necessary for survival but often providing adaptive advantages. longdom.organnualreviews.org

Secondary metabolites serve various ecological functions for fungi. They can act as defense compounds against other microorganisms, including bacteria and competing fungi, helping to structure microbial communities. longdom.organnualreviews.org Some secondary metabolites function as signaling molecules or play roles in interactions with plants and animals, such as virulence factors or protective agents. longdom.organnualreviews.org

In the case of this compound, its production by Penicillium funiculosum and Penicillium purpurogenum suggests potential ecological roles related to the environments these fungi inhabit. Penicillium species are common soil fungi, and the production of a compound with both aromatase inhibitory and antiviral activities could provide a competitive edge in complex microbial communities found in soil or other substrates. nih.govtargetmol.comjst.go.jpmdpi.comekb.egresearchgate.netnih.gov

The aromatase inhibitory activity might influence the hormonal balance of organisms in the fungi's environment, potentially affecting competing microbes or even interacting with plant or insect physiology. The antiviral activity could help the fungus defend against fungal viruses or other viruses present in its ecological niche.

The production of secondary metabolites in fungi is often regulated by environmental cues and can be influenced by factors such as nutrient availability, pH, temperature, and interactions with other microorganisms. annualreviews.org This suggests that the synthesis of this compound may be triggered or modulated by specific conditions in the fungal habitat, allowing the fungus to adapt and thrive in its ecological context.

The study of fungal secondary metabolism and the ecological roles of compounds like this compound not only provides insights into fungal biology and interactions but also highlights fungi as valuable sources of novel bioactive molecules with potential applications in medicine and other fields.

Future Research Avenues and Potential Applications

Deeper Elucidation of Biosynthetic Pathways for Combinatorial Biosynthesis

Understanding the complete biosynthetic pathway of Tan-931 is crucial for future research and potential applications. This compound is a polyketide isolated from Penicillium purpurogenum JS03-21. researchgate.net While some research has focused on the biosynthesis of secondary metabolites in Penicillium species, the specific pathway for this compound requires further detailed investigation. rsc.org

Future research should aim to identify all the enzymes and genetic elements involved in the synthesis of this compound. This knowledge would be invaluable for:

Combinatorial Biosynthesis: Modifying the biosynthetic pathway to create novel analogs of this compound with potentially improved properties or different bioactivities. Research in synthetic biology has shown the potential to engineer complex metabolic pathways in microbes for producing targeted natural products. f1000research.com

Yield Optimization: Identifying rate-limiting steps or regulatory mechanisms in the pathway that could be manipulated to increase the production yield of this compound from its natural source or engineered hosts.

Studies on other natural products from fungi, such as polyketides, highlight the complexity and tight control over secondary metabolism, suggesting that elucidating the this compound pathway may require advanced molecular techniques, including genome mining and heterologous expression studies. rsc.orgacs.org

Advanced Mechanistic Investigations at the Molecular Level

Initial research identified this compound as a nonsteroidal aromatase inhibitor, affecting human placental and rat ovarian aromatase activity. nih.gov However, a comprehensive understanding of its molecular mechanism of action is still an important area for future research.

Further investigations should focus on:

Detailed Binding Studies: Precisely characterizing the interaction between this compound and the aromatase enzyme, including binding sites, kinetics, and the nature of inhibition (e.g., competitive, uncompetitive, or non-competitive). The initial study suggested uncompetitive inhibition with respect to androstenedione (B190577) conversion in human placental aromatase. nih.gov

Identification of Other Potential Targets: Exploring whether this compound interacts with other biological targets beyond aromatase. Compounds can often have multiple bioactivities and molecular targets. nih.gov Research on other compounds has utilized techniques like phosphoproteomic analysis and siRNA screening to reveal molecular mechanisms and identify potential targets. nih.gov

Downstream Effects: Investigating the cellular and physiological consequences of this compound's interaction with its targets. For example, understanding how aromatase inhibition by this compound impacts hormone levels and related biological processes in vivo.

Advanced molecular techniques, such as structural biology (e.g., X-ray crystallography or cryo-EM) to visualize this compound bound to its target proteins, and various "-omics" approaches (e.g., transcriptomics, proteomics) could provide deeper insights into its molecular mechanisms. Research into the molecular mechanisms of other bioactive compounds provides a framework for such investigations. frontiersin.orgmdpi.comtandfonline.comnih.govkcl.ac.ukoncotarget.com

Exploration of Novel Bioactivities and Pharmacological Modulations

While known for its aromatase inhibitory activity, this compound may possess other bioactivities that are yet to be fully explored. Natural products from microbes are a significant source of lead compounds for drug discovery, exhibiting diverse activities such as antiviral, antimicrobial, anti-inflammatory, and anti-cancer effects. nih.govresearchgate.netmdpi.com

Future research should systematically investigate:

Antiviral Activity: Given its isolation from Penicillium species, which are known producers of antiviral compounds, further evaluation of Tan-913 against a broader spectrum of viruses is warranted. This compound has shown significant antiviral activity against H1N1 influenza virus in in vitro studies. researchgate.netresearchgate.net

Antimicrobial Activity: Testing this compound against various bacteria, fungi, and parasites to identify potential antimicrobial properties.

Anti-inflammatory and Immunomodulatory Effects: Investigating its potential to modulate inflammatory pathways or influence immune responses. frontiersin.orgfrontiersin.org

Antiproliferative or Cytotoxic Effects: Evaluating its activity against different cancer cell lines, similar to the research conducted on other natural product derivatives. nih.govnih.govnih.gov

Other Pharmacological Modulations: Exploring its effects on other biological systems or pathways that could have therapeutic relevance.

High-throughput screening methods and in vitro and in vivo model systems can be employed to efficiently explore these potential novel bioactivities.

Development of Robust Production Systems for Research and Scale-Up

To facilitate further research and potential therapeutic applications, developing efficient and scalable production methods for this compound is essential. Currently, it is known to be produced by fermentation of Penicillium funiculosum or isolated from Penicillium purpurogenum. nih.govresearchgate.net

Future research in this area should focus on:

Fermentation Optimization: Improving the yield and purity of this compound from fungal fermentation through optimizing culture conditions, media composition, and fermentation strategies (e.g., fed-batch or continuous fermentation). researchgate.net

Genetic Engineering of Producer Strains: Applying genetic engineering techniques to enhance this compound production in Penicillium species or to transfer the biosynthetic pathway to a more amenable host organism for higher yields and easier scale-up. f1000research.com

Development of Synthetic Routes: Exploring the feasibility of chemical synthesis or semi-synthesis of this compound as an alternative or complementary production method, particularly if the natural yield is low or the biosynthetic pathway is complex.

Downstream Processing and Purification: Developing efficient and cost-effective methods for the extraction, purification, and isolation of high-purity this compound from fermentation broths or synthetic reaction mixtures.

Scale-Up Studies: Investigating the challenges and optimizing parameters for scaling up this compound production from laboratory to pilot and industrial scales, considering factors like mass transfer, mixing, and process control in larger bioreactors. researchgate.netmdpi.comrepec.orgunitaid.orgacs.orgnih.govemerald.comfao.orgmdpi.com

Developing robust production systems is critical for providing sufficient quantities of this compound for extensive preclinical and clinical research.

Q & A

Q. What criteria should guide the selection of journals for publishing this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.